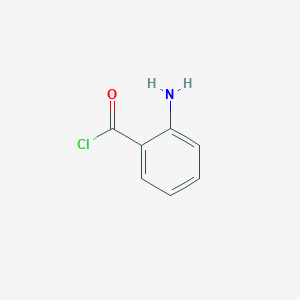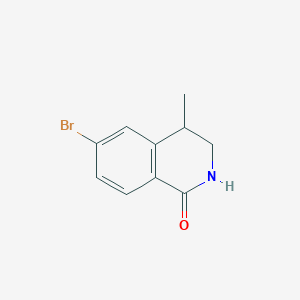
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones It features a 4-fluorobenzyl group attached to the nitrogen atom of the isoindolinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, halogen, or alkyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzylamine: A related compound with a similar fluorobenzyl group but lacking the isoindolinone ring.
4-Fluorobenzyl chloride: Another related compound used as an intermediate in organic synthesis.
2,3-Dihydro-1H-isoindol-1-one: The parent compound without the fluorobenzyl substitution.
Uniqueness
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is unique due to the presence of both the isoindolinone ring and the fluorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold in drug design and materials science.
Eigenschaften
CAS-Nummer |
877149-95-6 |
|---|---|
Molekularformel |
C15H12FNO |
Molekulargewicht |
241.26 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12FNO/c16-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)15(17)18/h1-8H,9-10H2 |
InChI-Schlüssel |
PGOUVIRIJPYDGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)




![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)


